molecular formula C8H7BrN4 B11788954 2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine CAS No. 1431729-40-6

2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine

Cat. No.: B11788954
CAS No.: 1431729-40-6
M. Wt: 239.07 g/mol
InChI Key: NRKCEVVWENBIEA-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,3-triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both pyridine and triazole rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

For example, the synthesis may start with the preparation of 4-bromo-5-methyl-1H-1,2,3-triazole, which can then be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine can enhance its reactivity in substitution reactions and its ability to form coordination complexes with metals. This makes it a versatile compound for various applications in chemistry and materials science .

Properties

CAS No.

1431729-40-6

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

2-(4-bromo-5-methyltriazol-2-yl)pyridine

InChI

InChI=1S/C8H7BrN4/c1-6-8(9)12-13(11-6)7-4-2-3-5-10-7/h2-5H,1H3

InChI Key

NRKCEVVWENBIEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1Br)C2=CC=CC=N2

Origin of Product

United States

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